![molecular formula C10H8N4 B1269359 1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 106835-44-3](/img/structure/B1269359.png)
1H-pyrazolo[3,4-b]quinolin-3-amine
Overview
Description
1H-pyrazolo[3,4-b]quinolin-3-amine, also known as PQA, is an organic compound belonging to the class of pyrazoloquinolines. It is a nitrogen-containing heterocyclic aromatic compound, which is a derivative of the parent compound pyrazoloquinoline. PQA has a wide range of applications in scientific research and is used in a variety of laboratory experiments. This article will provide an overview of PQA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis Methods
1H-Pyrazolo[3,4-b]quinolines have been synthesized using various methods over the past 100 years . The main methods include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .
Fluorescent Sensors
This class of compounds has potential use as fluorescent sensors . Their photophysical properties can be modified with a number of substituents, greatly influencing their potential as sensors .
Biological Properties
1H-Pyrazolo[3,4-b]quinolines exhibit significant pharmacological activities . They have been found to have parasiticidal, antibacterial, anticancer, hypotensive, and vasodilatory properties .
Anticancer Activity
Specifically, 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine has shown to be active against chosen cancer cells . It was found to be 6 to 13 times more potent than the reference, N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine .
Antimalarial Activity
1H-Pyrazolo[3,4-b]quinolines also exhibit antimalarial activity . This makes them a potential candidate for the development of new antimalarial drugs .
Antiviral Activity
These compounds have shown antiviral properties , which could be harnessed for the development of new antiviral medications .
Anti-inflammatory Activity
1H-Pyrazolo[3,4-b]quinolines have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Physical Properties
The physical properties of 1H-Pyrazolo[3,4-b]quinolines can be influenced by the number and type of substituents . This allows for a wide range of potential applications in various fields .
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-b]quinolin-3-amine is a compound with potential biological activity Related compounds have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s worth noting that trk inhibitors, like some related compounds, work by inhibiting the continuous activation and overexpression of trks, which can lead to cancer .
Biochemical Pathways
The inhibition of trks can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One related compound showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
One related compound was found to be significantly active against chosen cancer cells .
properties
IUPAC Name |
2H-pyrazolo[3,4-b]quinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOFPICRVTBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(NN=C3N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349869 | |
Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
106835-44-3 | |
Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives in material science?
A1: Research indicates that 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrate potential as dyes for various fibers. [] Specifically, these compounds have been successfully synthesized and tested for their dyeing performance on nylon, wool, silk, and polyester fibers. The synthesized dyes exhibited moderate to excellent fastness properties on all tested fibers. [] Further research could explore the color range, lightfastness, and wash fastness of these dyes for various textile applications.
Q2: How is 1H-pyrazolo[3,4-b]quinolin-3-amine synthesized and what are its potential applications in medicinal chemistry?
A2: 1H-pyrazolo[3,4-b]quinolin-3-amine can be synthesized by reacting 3-amino-1H-pyrazolo[3,4-b]quinoline with substituted phenyl pyrazolones. [] While the provided research focuses on its application as a dye, this compound and its derivatives are of significant interest in medicinal chemistry. [] This is primarily due to the presence of the quinoline moiety, which is found in numerous bioactive compounds with a wide range of pharmacological activities, including antimicrobial properties. [] Further research could explore the structure-activity relationship of these derivatives to optimize their antimicrobial activity and investigate their potential against various bacterial and fungal strains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.